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5-Octa-1,7-diynyl-2'-deoxyuridine

DNA Nanotechnology Nucleic Acid Chemistry Oligonucleotide Synthesis

Standard EdU fails in long-term DNA tracking due to rapid base excision repair (BER) removal. This C5-modified deoxyuridine analog with an octa-1,7-diynyl side chain offers: - **Reduced enzymatic excision**: Resists SMUG1/MBD4 glycosylases, enabling >72h labeling persistence vs. EdU - **Tm stabilization**: Enhances duplex thermal stability for DNA origami and nanoparticle scaffolds - **Solvent tolerance**: Enables SELEX in organic buffers (e.g., methanol-containing media) Available as nucleoside, triphosphate (dDOTP), or phosphoramidite (CEP, >95% coupling efficiency).

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
Cat. No. B13747248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octa-1,7-diynyl-2'-deoxyuridine
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC#CCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C17H20N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h1,10,13-15,20-21H,3-6,9,11H2,(H,18,22,23)/t13-,14-,15-/m1/s1
InChIKeyZYWPRUZPBXIYJA-RBSFLKMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Octa-1,7-diynyl-2'-deoxyuridine: Properties & Procurement


5-Octa-1,7-diynyl-2'-deoxyuridine (also designated as C8-Alkyne-dU or 5-(octa-1,7-diyn-1-yl)-U) is a chemically modified 2'-deoxyuridine nucleoside analog characterized by an octa-1,7-diynyl side chain appended to the C5 position of the uracil base [1]. This structural feature endows the compound with a terminal alkyne moiety, rendering it a quintessential 'clickable' nucleoside for bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its primary utility lies in the site-specific functionalization of DNA for applications in chemical biology, nucleic acid nanotechnology, and diagnostic probe development [2].

1
Click labelingCuAAC-mediated DNA functionalization
2
NanotechnologyDNA nanostructure assembly with reported stabilization
3
Probe developmentDiagnostic probe and biosensor design

Key Differences from EdU and dTTP


Despite being a widely used clickable nucleoside, 5-ethynyl-2'-deoxyuridine (EdU) cannot simply replace 5-octa-1,7-diynyl-2'-deoxyuridine (C8-AlkU) in experimental workflows due to profound differences in DNA repair enzyme recognition, duplex thermal stability, and performance in non-standard solvent environments. While both compounds enable CuAAC-based labeling, the extended octa-1,7-diynyl side chain of C8-AlkU confers distinct biochemical and biophysical properties that are critical for specific applications. Direct quantitative comparisons reveal that C8-AlkU exhibits markedly reduced excision by key DNA glycosylases and can enable aptamer selection under conditions where standard nucleotides fail [1][2]. These differences are not merely incremental but represent functional thresholds that dictate experimental success or failure, making informed procurement essential.

EdU vs. C8-AlkU repair susceptibility
EdU may be excised more efficiently by SMUG1, potentially reducing DNA labeling persistence in repair-active contexts.
dTTP vs. dDOTP in organic solvents
Standard dTTP libraries may not support aptamer selection in methanol-containing buffers where dDOTP succeeds.
Thermal stability differences
The octadiynyl modification may confer higher duplex stabilization than EdU or unmodified dTTP; stability requirements should be reviewed.

Quantitative Evidence & Comparisons


Enhanced Duplex Stability vs. dTTP

Incorporation of 5-octa-1,7-diynyl-2'-deoxyuridine into DNA duplexes demonstrably increases thermal stability relative to unmodified DNA. The octa-1,7-diynyl side chain at the C5 position of pyrimidines exerts a positive influence on DNA duplex stability, as evidenced by elevated melting temperatures (Tm) [1]. While precise ΔTm values are sequence-dependent, the class-level inference from studies on octa-1,7-diynyl nucleosides indicates that this modification consistently stabilizes duplexes, in contrast to smaller modifications like 5-ethynyl which may not confer the same level of stabilization [2]. This property is critical for applications requiring robust DNA nanostructures or stable probe-target interactions.

Duplex Stability vs. dTTP
Class-level
Increased Tm (qualitative)
Supports nanostructure and probe stability
ΔTm sequence-dependent; not a universal constant
DNA Nanotechnology Nucleic Acid Chemistry Oligonucleotide Synthesis

Reduced Glycosylase Excision vs. EdU

In a direct head-to-head comparison, the DNA glycosylase SMUG1 processed 5-ethynyl-2'-deoxyuridine (EdU) approximately 11-fold more efficiently than 5-(octa-1,7-diynyl)-U (C8-AlkU) [1]. Specifically, the rate constant (k2 app) for SMUG1 cleavage of EdU:G was ~11 times higher than for C8-AlkU:G [1]. This indicates that the bulkier octa-1,7-diynyl modification confers a significant degree of resistance to base excision repair (BER) relative to the more widely used ethynyl analog. In cellular persistence assays, both EdU and C8-AlkU showed prolonged retention compared to uracil, but the differential excision by SMUG1 and MBD4 highlights a distinct biochemical profile for C8-AlkU [1].

SMUG1 Excision Rate
Head-to-head
~11-fold lower vs. EdU
C8-AlkU k₂ app ≈ 0.0011 min⁻¹
EdU k₂ app ≈ 0.012 min⁻¹
Reduced BER-mediated signal loss context
In vitro single-turnover assay, recombinant SMUG1
DNA Repair Genomic Stability Click Chemistry

Aptamer Selection in Organic Solvents

The incorporation of 5-(octa-1,7-diynyl)-2'-deoxyuridine (dDOTP) in place of conventional thymine (dTTP) was essential for the successful selection of an adenine-binding DNA aptamer in the presence of 25% methanol [1]. Standard DNA libraries using dTTP could not yield functional aptamers under these stringent solvent conditions [1]. The selected aptamer, which contains dDOTP nucleotides, specifically recognized adenine in 25% methanol, and the presence of the octa-1,7-diynyl modification was shown to be indispensable for the aptamer's target-binding and structural integrity in this non-standard environment [1].

Aptamer Selection in MeOH
Head-to-head
Only dDOTP library succeeded
Enables non-aqueous aptamer selection
SELEX in 25% methanol; dTTP library did not yield aptamers
Aptamer Selection Biosensor Development Nucleic Acid Chemistry

Efficient Solid-Phase Oligonucleotide Synthesis

The phosphoramidite derivative of 5-(octa-1,7-diynyl)-2'-deoxyuridine (C8-Alkyne-dU-CEP) has been successfully employed in automated solid-phase oligonucleotide synthesis, achieving coupling efficiencies consistently higher than 95% [1]. This high efficiency is comparable to or exceeds that of standard nucleoside phosphoramidites and ensures the reliable and cost-effective production of alkyne-modified oligonucleotides with high fidelity [1]. The availability of this phosphoramidite building block enables precise, user-defined incorporation of the clickable handle into synthetic DNA strands.

Coupling Efficiency
Supporting evidence
>95%
Reliable automated synthesis integration
Standard phosphoramidite protocols
Oligonucleotide Synthesis Phosphoramidite Chemistry DNA Functionalization

Optimal Use Cases


Stable DNA Nanostructures & Probes

Leverage the duplex-stabilizing property of 5-octa-1,7-diynyl-2'-deoxyuridine to construct DNA origami, nanoparticle scaffolds, or hybridization probes with enhanced thermal robustness. The positive influence on Tm values ensures that functionalized DNA structures maintain their integrity under a wider range of experimental temperatures, a key advantage for applications in DNA nanotechnology and point-of-care diagnostics where thermal fluctuations may occur [1].

Long-Term Cell Labeling & In Vivo Tracking

Utilize the reduced excision rate of 5-octa-1,7-diynyl-2'-deoxyuridine (C8-AlkU) by DNA glycosylases like SMUG1 and MBD4 to achieve more persistent labeling of DNA in living cells. This property makes C8-AlkU a superior choice over EdU for longitudinal studies of DNA replication, cell proliferation, and DNA repair dynamics, as it minimizes signal loss from base excision repair pathways and provides a more stable readout over extended time courses [2].

Aptamers for Biosensing in Non-Aqueous Media

Employ 5-(octa-1,7-diynyl)-2'-deoxyuridine (dDOTP) triphosphate in SELEX libraries to isolate aptamers that function in organic solvents, such as methanol-containing buffers. This application exploits the unique capability of the octadiynyl modification to enable nucleic acid folding and target recognition under conditions where natural DNA fails. This is particularly valuable for developing biosensors intended for food safety testing, environmental monitoring, or industrial process control where samples may contain organic solvents [3].

Alkyne-Modified Oligonucleotide Synthesis for CuAAC

Procure the C8-Alkyne-dU-CEP phosphoramidite for reliable, high-yield incorporation of a clickable handle into synthetic oligonucleotides using standard automated DNA synthesizers. With coupling efficiencies exceeding 95%, this building block enables the routine production of custom alkyne-DNA for downstream conjugation to azide-functionalized fluorophores, biotin, peptides, or nanoparticles, facilitating a broad range of molecular biology and chemical biology assays [1].

Application
Selection Property
Validation Focus
DNA nanostructure assembly
Duplex thermal stabilization
Sequence-dependent Tm evaluation
Cell-based DNA replication tracking
Reduced glycosylase excision context
BER-mediated signal loss in cell models
Aptamer selection in organic media
Non-aqueous folding compatibility
Functionality in methanol-containing buffers
Custom alkyne-DNA synthesis
High coupling efficiency phosphoramidite
Yield and fidelity in automated synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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